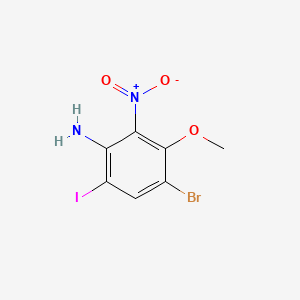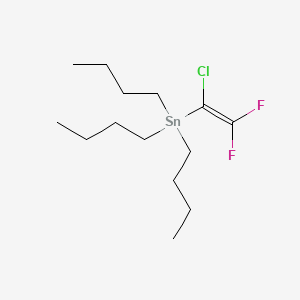
1-Chloro-2,2-difluoroethenyl-tributyltin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2-difluoroethenyl-tributyltin is an organotin compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a tin atom bonded to a 1-chloro-2,2-difluoroethenyl group and three butyl groups. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
The synthesis of 1-chloro-2,2-difluoroethenyl-tributyltin typically involves the reaction of tributyltin chloride with 1-chloro-2,2-difluoroethylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Chloro-2,2-difluoroethenyl-tributyltin undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in coupling reactions to form more complex organotin compounds.
Common reagents used in these reactions include halogens, organometallic reagents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-Chloro-2,2-difluoroethenyl-tributyltin has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-2,2-difluoroethenyl-tributyltin involves its interaction with molecular targets and pathways within a system. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Chloro-2,2-difluoroethenyl-tributyltin can be compared with other similar organotin compounds, such as:
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
- 1,1-Dichloro-2,2-difluoroethylene
- 2-Chloro-1,1-difluoroethane
These compounds share some structural similarities but differ in their specific chemical properties and applications
Properties
CAS No. |
214422-68-1 |
|---|---|
Molecular Formula |
C14H27ClF2Sn |
Molecular Weight |
387.52 g/mol |
IUPAC Name |
tributyl-(1-chloro-2,2-difluoroethenyl)stannane |
InChI |
InChI=1S/3C4H9.C2ClF2.Sn/c3*1-3-4-2;3-1-2(4)5;/h3*1,3-4H2,2H3;; |
InChI Key |
NGQIDMYSUKWNSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


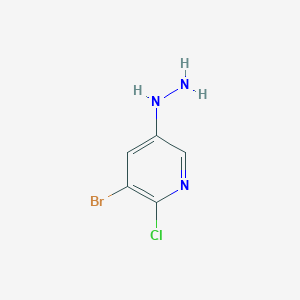

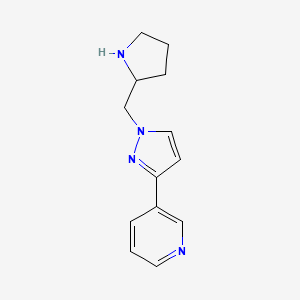
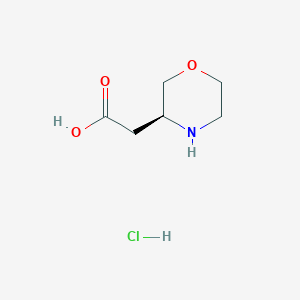
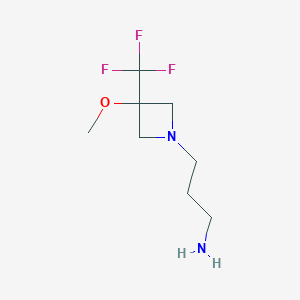
![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)


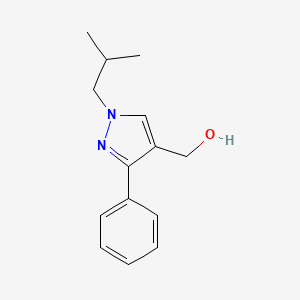
![3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
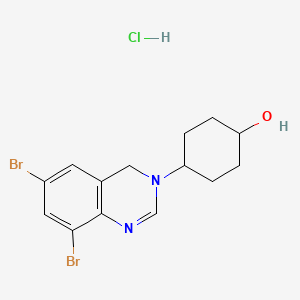
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
